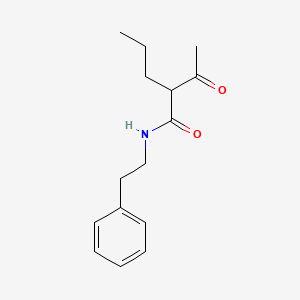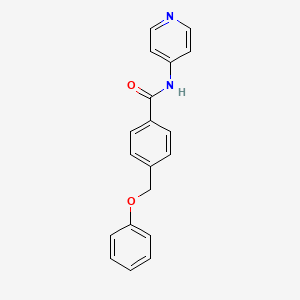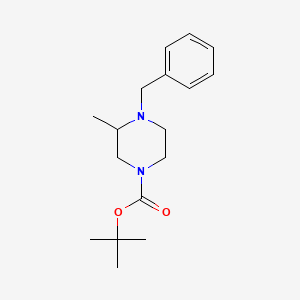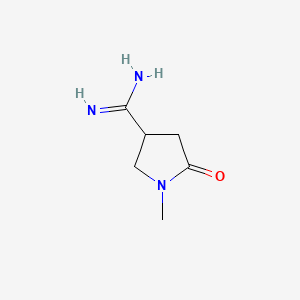
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is an organic compound that features a methoxy group, a nitro group, and a methylated aniline moiety attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid typically involves several steps:
Acetylation: o-Aminoanisole is reacted with acetic acid to form o-acetanisidide.
Nitration: The acetylated product is then nitrated using fuming nitric acid to introduce the nitro group, resulting in 2-methoxy-4-nitroacetanilide.
Hydrolysis: The nitrated compound undergoes hydrolysis in an alkaline medium to yield 2-methoxy-4-nitroaniline.
Methylation: The aniline derivative is methylated using methyl iodide to form 3-methoxy-N-methyl-4-nitroaniline.
Acetic Acid Addition: Finally, the methylated product is reacted with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydrolysis steps, which improve yield and reduce reaction times. Additionally, the use of high-purity reagents and solvents ensures the production of high-quality final products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Condensation: Acid chlorides or anhydrides in the presence of a base.
Major Products
Reduction: 2-(3-amino-N-methyl-4-nitroanilino)acetic acid.
Substitution: 2-(3-methoxy-N-methyl-4-substituted-anilino)acetic acid.
Condensation: Various polymers and larger organic molecules.
Scientific Research Applications
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can modulate the compound’s binding affinity to its targets, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Shares the methoxy and nitro groups but lacks the acetic acid moiety.
3-Methoxy-4-nitroaniline: Similar structure but without the methyl group on the nitrogen.
2-(4-Nitroanilino)acetic acid: Lacks the methoxy group but has a similar acetic acid backbone
Uniqueness
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C10H12N2O5/c1-11(6-10(13)14)7-3-4-8(12(15)16)9(5-7)17-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
IHDIQKIUAKFNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)

![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)








![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
